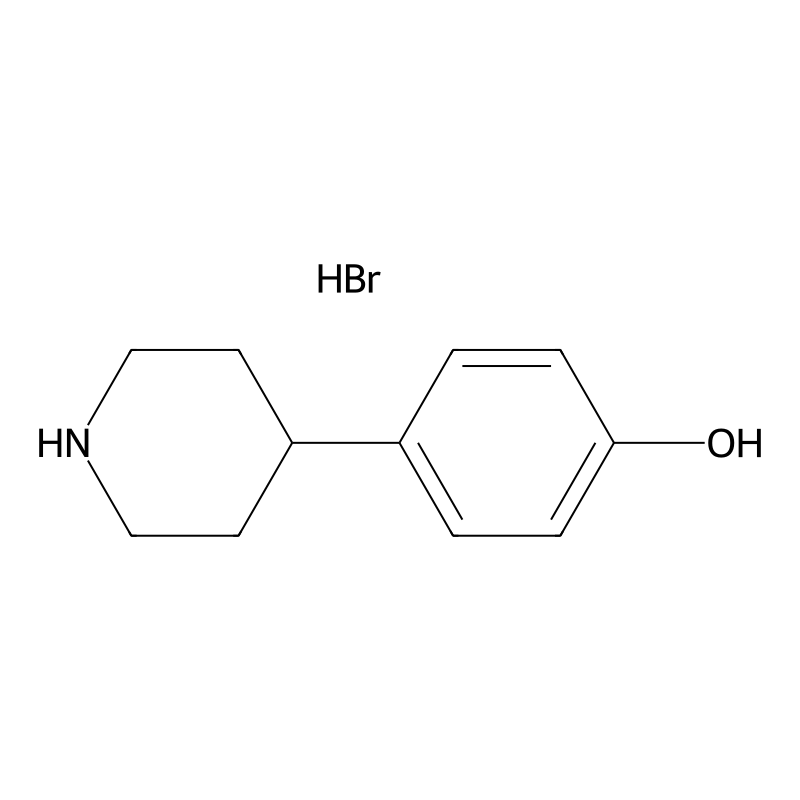4-(Piperidin-4-yl)phenol hydrobromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry and Drug Discovery
Scientific Field: Medicinal chemistry and pharmacology.
Summary: Researchers investigate the compound’s potential as a drug candidate.
Methods: Synthesis of 4-(Piperidin-4-yl)phenol hydrobromide and subsequent biological assays to assess its pharmacological properties.
Results: Quantitative data on binding affinity, cellular activity, and potential therapeutic applications.
4-(Piperidin-4-yl)phenol hydrobromide is a chemical compound with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol. It is characterized by the presence of a piperidine ring attached to a phenolic structure, which contributes to its unique chemical properties. The compound is soluble in water and exhibits high gastrointestinal absorption, making it suitable for various biological applications .
This compound is known for its potential as a pharmacological agent, particularly in neuropharmacology due to its ability to interact with neurotransmitter systems. Its structure includes two hydrogen bond donors and two acceptors, which may influence its biological interactions .
The chemical behavior of 4-(Piperidin-4-yl)phenol hydrobromide can be analyzed through various reactions typical of phenolic compounds and amines. It can undergo:
- Nucleophilic substitution: The bromide ion can be displaced by nucleophiles due to the presence of the phenolic hydroxyl group.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Oxidation: The phenolic hydroxyl group may be oxidized to form quinones under specific conditions.
These reactions are significant for synthesizing derivatives that may enhance its pharmacological properties or alter its solubility and bioavailability .
The synthesis of 4-(Piperidin-4-yl)phenol hydrobromide typically involves several steps:
- Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Phenolic hydroxylation: The introduction of the hydroxyl group at the para position can be accomplished using electrophilic aromatic substitution techniques.
- Hydrobromide salt formation: The final step involves reacting the base form of 4-(Piperidin-4-yl)phenol with hydrobromic acid to yield the hydrobromide salt.
These methods can vary based on available reagents and desired purity levels .
The applications of 4-(Piperidin-4-yl)phenol hydrobromide span various fields:
- Pharmaceuticals: Due to its potential as a drug metabolizing enzyme inhibitor, it may be used in drug formulation studies.
- Research: Investigations into its interaction with neurotransmitter systems could provide insights into neuropharmacology.
- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules or pharmaceutical agents .
Studies on 4-(Piperidin-4-yl)phenol hydrobromide's interactions primarily focus on its metabolic pathways and enzyme inhibition profiles. It is identified as a substrate for P-glycoprotein, indicating that it may influence drug transport across cellular membranes. Understanding these interactions is crucial for predicting how this compound behaves in biological systems and its potential side effects when co-administered with other drugs .
Several compounds share structural similarities with 4-(Piperidin-4-yl)phenol hydrobromide, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-(Piperidin-4-yl)phenol hydrochloride | 1616370-88-7 | 0.89 |
| 3-(Piperidin-1-ylmethyl)phenol | 73279-04-6 | 0.77 |
| 4-(3-Methoxybenzyl)piperidine hydrochloride | 149986-58-3 | 0.87 |
| 3-(3-Methoxyphenyl)pyrrolidine | 38175-35-8 | 0.81 |
These compounds differ primarily in their substituents on the phenolic ring or piperidine structure, leading to variations in their biological activity and pharmacological profiles. For instance, while some may have enhanced solubility or different metabolic pathways, others might exhibit distinct therapeutic effects .








